molecular formula C12H10O5 B11877566 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid CAS No. 94356-34-0

7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-acetic acid

Cat. No.: B11877566
CAS No.: 94356-34-0
M. Wt: 234.20 g/mol
InChI Key: AWGUDSPRBOCEJK-UHFFFAOYSA-N
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Description

2-(7-Hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid is a compound belonging to the class of organic compounds known as chromones. Chromones are compounds containing a benzopyran-4-one moiety. This compound has been detected in green vegetables and is a potential biomarker for the consumption of these foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with various reagents. One method involves converting 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, which then reacts with 3-chloropentane-2,4-dione to afford the desired product . Another method involves the reaction of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid with methanol and sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chromone ring structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, methanol, and various diazonium salts. Reaction conditions typically involve heating and refluxing to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various chromone derivatives with different functional groups, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid involves its interaction with various molecular targets and pathways. The chromone ring structure allows it to interact with enzymes and receptors in biological systems, leading to its diverse biological activities. For example, chromone derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid include:

Uniqueness

What sets 2-(7-hydroxy-2-methyl-4-oxo-4H-chromen-5-yl)acetic acid apart from similar compounds is its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity. This unique structure allows it to participate in specific reactions and exhibit distinct biological properties compared to other chromone derivatives .

Properties

CAS No.

94356-34-0

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

2-(7-hydroxy-2-methyl-4-oxochromen-5-yl)acetic acid

InChI

InChI=1S/C12H10O5/c1-6-2-9(14)12-7(4-11(15)16)3-8(13)5-10(12)17-6/h2-3,5,13H,4H2,1H3,(H,15,16)

InChI Key

AWGUDSPRBOCEJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C=C2O1)O)CC(=O)O

melting_point

263.5 - 265 °C

physical_description

Solid

Origin of Product

United States

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